molecular formula C15H15NO2 B13421536 Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- CAS No. 39492-53-0

Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-

Cat. No.: B13421536
CAS No.: 39492-53-0
M. Wt: 241.28 g/mol
InChI Key: HGAQNVCHFGXGKU-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is a substituted benzoic acid derivative characterized by an amino group linking the benzoic acid core to a 3,4-dimethylphenyl moiety.

Properties

CAS No.

39492-53-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

HGAQNVCHFGXGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)anthranilic Acid typically involves the reaction of 2-bromobenzoic acid with 3,4-dimethylaniline in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 3,4-dimethylaniline displaces the bromine atom on the benzoic acid derivative .

Industrial Production Methods: On an industrial scale, the synthesis begins with the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. This mixture is then reduced using iron and hydrochloric acid to yield the corresponding amines. The amines are separated by crystallization of their sulfates, and the desired amine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and copper as a catalyst .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Benzoic acid derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry. The compound is being investigated for its potential in:

  • Antiviral Properties : Similar to other adamantane derivatives, it may inhibit viral replication.
  • Anticancer Activity : Studies suggest that compounds with structural similarities can modulate cellular pathways involved in cancer proliferation.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies.

2. Antimicrobial Activity

Research indicates that benzoic acid derivatives possess antimicrobial properties. The specific compound has shown enhanced efficacy against pathogens like Staphylococcus aureus and Escherichia coli, particularly when complexed with organotin compounds .

3. Anti-inflammatory Effects

Compounds related to benzoic acid have demonstrated the capacity to modulate immune responses. For instance, they can increase populations of regulatory T-cells, suggesting potential applications in treating autoimmune diseases.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityPrimary Use
AmantadineAdamantane coreAntiviral
MemantineAdamantane coreAlzheimer's treatment
RimantadineAdamantane coreAntiviral

Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is unique due to its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Immunomodulatory Activity : A study highlighted that benzoic acid derivatives could significantly alter T-cell populations in inflammatory models. This suggests a potential role in developing treatments for autoimmune conditions.
  • Antibacterial Efficacy : Research on organotin complexes derived from benzoic acid indicated enhanced antibacterial action compared to the ligand alone. The dimethyltin carboxylate complex exhibited the strongest activity against tested pathogens .
  • Synthesis and Characterization Studies : Various studies have focused on the synthesis of benzoic acid derivatives and their characterization using analytical techniques such as NMR and IR spectroscopy. These studies provide insights into the structural properties that contribute to their biological activities .

Mechanism of Action

N-(3,4-Dimethylphenyl)anthranilic Acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural and functional differences between Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- and its analogs:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- 3,4-dimethylphenyl ~255.30* Structural analog of NSAIDs; unexplored pharmacological potential
Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid) 2,3-dimethylphenyl 241.29 NSAID; exhibits conformational polymorphism and distinct magnetic susceptibility
HDMPA (2-((2,6-dimethylphenyl)amino)benzoic acid) 2,6-dimethylphenyl 255.30 Forms conformational polymorphs and cocrystals; used in crystal engineering studies
2-[(3-Trifluoromethylphenyl)amino]-4-methylbenzoic acid 3-CF3, 4-methyl 295.26 Enhanced lipophilicity; potential metabolic stability
Benzoic acid, 2-[(3,5-dichlorophenyl)amino]- 3,5-dichlorophenyl 282.12 Antimicrobial applications (inferred from halogenated analogs)

*Calculated based on molecular formula $ C{15}H{15}NO_2 $.

Key Research Findings

Conformational Polymorphism: Mefenamic acid (2,3-dimethyl substitution) adopts distinct conformations in its polymorphic forms (I and III), separated by a high energy barrier. This conformational flexibility impacts its magnetic susceptibility and crystallization behavior . HDMPA (2,6-dimethyl substitution) and its dichloro analog (2-((2,6-dichlorophenyl)amino)benzoic acid) demonstrate how methyl-to-chlorine substitution alters polymorphism and cocrystal salt formation. The bulkier chlorine substituents reduce conformational flexibility, favoring specific crystal packing modes .

Pharmacological Relevance: Mefenamic acid is a clinically used NSAID, highlighting the importance of the aminobenzoic acid scaffold in cyclooxygenase (COX) inhibition. Substituent position (e.g., 2,3- vs. 3,4-dimethyl) may influence binding affinity to COX enzymes .

Solubility: Methoxy-substituted derivatives (e.g., compounds in and ) exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities, whereas methyl or chloro groups reduce aqueous solubility .

Comparative Analysis of Substituent Effects

  • Positional Isomerism: 3,4-Dimethyl vs. This contrasts with mefenamic acid’s 2,3-dimethyl group, which allows for greater conformational variability . 2,6-Dimethyl (HDMPA): Symmetric substitution at the 2,6-positions restricts rotational freedom, favoring linear molecular packing in cocrystals .
  • Electronic Effects :

    • Chlorine substituents (e.g., 3,5-dichloro in ) enhance electron-withdrawing effects, increasing acidity of the benzoic acid moiety ($ \text{p}K_a $) compared to methyl-substituted analogs. This could influence protein binding or ionization in biological systems .

Biological Activity

Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is particularly noteworthy for its potential applications in treating various diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- features a benzoic acid moiety linked to a dimethylphenyl amino group. Its unique structural characteristics contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The adamantane core enhances the compound's bioavailability by facilitating its passage through cell membranes. The dimethylphenyl and benzoic acid groups are believed to modulate various biochemical pathways involved in disease processes .

Antiviral and Anticancer Properties

Research indicates that benzoic acid derivatives exhibit antiviral and anticancer properties. For instance, studies have shown that certain substituted benzoic acids can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the survival of pathogens like Mycobacterium tuberculosis. Compounds derived from benzoic acid have demonstrated IC50 values ranging from 7 to 40 μM against DHFR, highlighting their potential as anti-TB agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's. Some derivatives have shown significant inhibition with IC50 values as low as 2.67 μM against butyrylcholinesterase (BChE) . This suggests potential applications in treating cognitive decline.

Case Studies

  • Antimicrobial Activity : A study evaluated various benzoic acid derivatives for their antimicrobial properties against different bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzoic acid derivatives in models of oxidative stress. The findings suggested that certain compounds could mitigate neuronal damage, supporting their potential use in neurodegenerative disorders.

Data Tables

Compound Target IC50 (μM) Activity
4eMtDHFR7Anti-TB
Benzylaminobenzoic AcidBChE2.67Neuroprotective
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE7.49Alzheimer’s treatment

Q & A

Q. What are the established synthetic routes for Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-?

A common method involves coupling 2-chlorobenzoic acid with 3,4-dimethylaniline under Ullmann-type conditions. Anhydrous potassium carbonate acts as a base, while copper-based catalysts (e.g., cuprous oxide) and polar aprotic solvents like 2-ethoxyethanol facilitate the reaction . Key parameters include temperature (110–130°C) and reaction time (8–24 hours). Post-synthesis purification typically employs column chromatography or recrystallization.

Q. How is structural characterization performed for this compound?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the aromatic substitution pattern and amine linkage .
  • HPLC-MS : Validates purity (>95%) and molecular mass .
  • Melting Point : Consistency with literature values (e.g., 217–220°C for derivatives) helps confirm identity .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical for storage and reaction planning. Degradation products (e.g., free benzoic acid) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : HSQC and HMBC correlations distinguish overlapping aromatic or amine protons .
  • X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Copper iodide or palladium-based catalysts may enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–4 hours) and improves regioselectivity .
  • Flow Chemistry : Continuous processes minimize side reactions and improve scalability .

Q. How are impurities identified and quantified in this compound?

  • Pharmaceutical-Grade HPLC : Monitors impurities like unreacted 2-chlorobenzoic acid or dimethylaniline derivatives .
  • LC-HRMS : Identifies trace impurities (e.g., dimerization byproducts) with ppm-level sensitivity .
  • Stability-Indicating Methods : Forced degradation studies (heat, light, oxidation) validate analytical robustness .

Q. What computational tools predict the compound’s reactivity or biological activity?

  • QSAR Modeling : Correlates substituent effects (e.g., electron-donating methyl groups) with bioactivity .
  • Molecular Docking : Screens binding affinity to targets like cyclooxygenase or antimicrobial enzymes .
  • ADMET Prediction : Software (e.g., SwissADME) estimates pharmacokinetic properties for drug development .

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